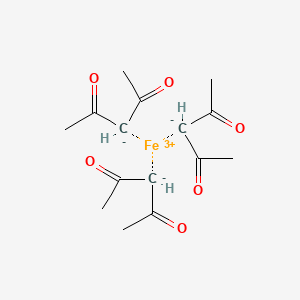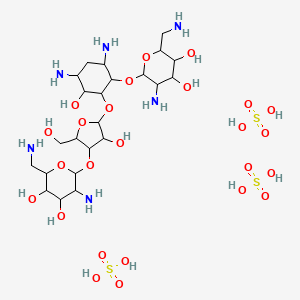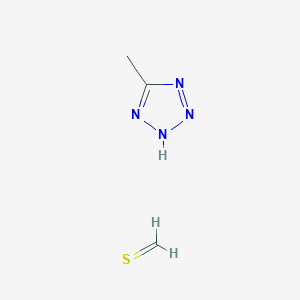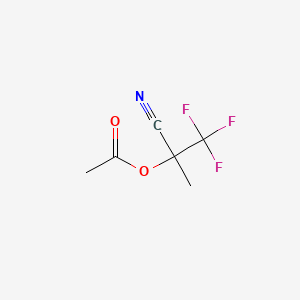
iron(3+);pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(3+);pentane-2,4-dione, also known as iron(III) acetylacetonate, is a coordination compound where iron is in the +3 oxidation state and is complexed with pentane-2,4-dione (acetylacetone). This compound is widely used in various fields due to its stability and reactivity. It is often employed as a catalyst, a precursor for the synthesis of other iron compounds, and in materials science.
准备方法
Synthetic Routes and Reaction Conditions
Iron(3+);pentane-2,4-dione can be synthesized through the reaction of iron(III) chloride with pentane-2,4-dione in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:
FeCl3+3C5H8O2+3NaOH→Fe(C5H7O2)3+3NaCl+3H2O
The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反应分析
Types of Reactions
Iron(3+);pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The ligand (pentane-2,4-dione) can be substituted by other ligands in the coordination sphere of iron.
Complexation Reactions: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange reactions often use other diketones or chelating agents.
Complexation: Reactions with other metal salts or organic ligands are typically carried out in solution under mild conditions.
Major Products
Oxidation-Reduction: Products include iron(II) or iron(IV) complexes.
Substitution: New iron complexes with different ligands.
Complexation: Mixed-metal or mixed-ligand complexes.
科学研究应用
Iron(3+);pentane-2,4-dione is used in various scientific research applications:
Chemistry: As a catalyst in organic synthesis and polymerization reactions.
Biology: In studies of iron metabolism and as a model compound for iron-containing enzymes.
Medicine: Potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: In the production of advanced materials, such as magnetic nanoparticles and thin films.
作用机制
The mechanism of action of iron(3+);pentane-2,4-dione involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox changes, which are crucial for catalytic activity. The pentane-2,4-dione ligand stabilizes the iron center and modulates its reactivity.
相似化合物的比较
Iron(3+);pentane-2,4-dione can be compared with other similar compounds, such as:
Iron(II) acetylacetonate: Similar structure but with iron in the +2 oxidation state, leading to different reactivity and applications.
Cobalt(III) acetylacetonate: Similar coordination chemistry but with cobalt instead of iron, used in different catalytic processes.
Nickel(II) acetylacetonate: Another similar compound with nickel, used in electroluminescent materials and other applications.
The uniqueness of this compound lies in its stability, versatility, and wide range of applications across different fields.
属性
IUPAC Name |
iron(3+);pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMWVXQBCBPBND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FeO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;(3Z)-3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate;dihydrate](/img/structure/B8062025.png)
![disodium;(3E)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate](/img/structure/B8062028.png)
![(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;6-chloro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-7-sulfonamide;dihydrate](/img/structure/B8062035.png)

![2-(1,3-Benzodioxol-5-yl)-3-[6-(cyclohexylamino)hexyl]-1,3-thiazolidin-4-one](/img/structure/B8062055.png)

![9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8062072.png)
![3-Methyl-1-[[5-[4-(2-piperidin-1-ylethoxy)phenyl]-2-thiophen-2-ylthieno[2,3-d]pyrimidin-4-yl]amino]pyrrole-2,5-dione](/img/structure/B8062083.png)


![N-[(2S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide](/img/structure/B8062122.png)
![(1S,2S)-2-[1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B8062136.png)

